molecular formula C19H23N5O3 B4105923 N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B4105923
M. Wt: 369.4 g/mol
InChI Key: WPPCHAPOHJVTSK-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18008961 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

Research on derivatives of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, including structures related to N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, has shown significant potential in neuroprotective and MAO-B inhibitory activities. One such compound demonstrated the lowest neurotoxicity and highest neuroprotection, as well as MAO B inhibitory activity, indicating promise for further in vivo evaluations (Mitkov et al., 2022).

Antitumor Activity

New derivatives, including 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, have been synthesized and evaluated for their antitumor activity. Studies on breast cancer (MCF7) and leukemic cancer (K562) cell lines revealed that these purine-based compounds could effectively bind and block oncogenic tyrosine kinases, particularly bcr/abl, indicating their potential as antitumor agents (Sultani et al., 2017).

Herbicide and Pesticide Research

Compounds related to this compound have been extensively studied in the context of herbicides and pesticides. For example, chloroacetamides like alachlor and metazachlor, which share structural similarities, are used as herbicides to control weeds in various crops. Studies have focused on their metabolism, environmental impact, and potential carcinogenicity, offering insights into the safety and efficacy of these compounds (Weisshaar & Böger, 1989).

Antagonist Ligand for A2B Adenosine Receptors

In the field of receptor biology, compounds with structural similarity to this compound have been utilized. MRE 2029-F20, a derivative, is a selective antagonist ligand for A2B adenosine receptors. This compound was shown to bind to human A2B receptors with a high affinity, indicating its potential for pharmacological characterization of the A2B adenosine receptor subtype (Baraldi et al., 2004).

Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, closely related to the compound , have been identified as potent antifungal agents. These compounds showed significant activity against various fungi species, including molds and dermatophytes, demonstrating their potential in addressing fungal infections (Bardiot et al., 2015).

Analgesic and Anti-inflammatory Properties

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, similar to the compound of interest, has revealed their potential as analgesic and anti-inflammatory agents. These compounds were found to be more effective than acetylic acid in in vivo models, indicating their potential as new classes of analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-5-12-8-7-9-13(6-2)15(12)21-14(25)10-24-11-20-17-16(24)18(26)23(4)19(27)22(17)3/h7-9,11H,5-6,10H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPCHAPOHJVTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-diethylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

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